molecular formula C4H9NO2 B1209564 3-Hydroxybutanamide CAS No. 24311-45-3

3-Hydroxybutanamide

Cat. No.: B1209564
CAS No.: 24311-45-3
M. Wt: 103.12 g/mol
InChI Key: OOHIGOIEQKKEPK-UHFFFAOYSA-N
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Description

3-Hydroxybutanamide is an organic compound with the molecular formula C4H9NO2 It is a derivative of butanamide, featuring a hydroxyl group attached to the third carbon atom

Mechanism of Action

Target of Action

3-Hydroxybutanamide, also known as bucetin, is an analgesic and antipyretic . It primarily targets matrix metalloproteinases (MMPs) , which are enzymes involved in the breakdown of extracellular matrix in normal physiological processes such as embryonic development, reproduction, and tissue remodeling, as well as in disease processes such as arthritis and metastasis .

Mode of Action

The interaction of this compound with its targets involves the inhibition of MMPs . Specifically, the iodoaniline derivative of N1-hydroxy-N4-phenylbutanediamide, a derivative of this compound, has shown to inhibit MMP-2, MMP-9, and MMP-14 with an IC50 of 1-1.5 μM .

Biochemical Pathways

The biochemical pathways affected by this compound are related to its inhibition of MMPs . The inhibition of these enzymes can affect various physiological and pathological processes, including tissue remodeling and disease progression . .

Pharmacokinetics

It is known that bucetin was withdrawn from use due to renal toxicity and risk of carcinogenesis, presumably due to differences in the rates of deacylation by microsomal enzymes leading to the formation of 4-ethoxyaniline .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of MMPs, leading to potential changes in tissue remodeling and disease progression . In addition, it has been found that all the compounds exhibited low toxicity towards carcinoma cell lines HeLa and HepG2 .

Action Environment

It is known that the renal toxicity of bucetin is a manifestation of the formation of 4-ethoxyaniline and the subsequent inhibitory action(s) of this putative metabolite . This suggests that factors influencing the metabolic conversion of bucetin could potentially affect its action and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Hydroxybutanamide can be synthesized through several methods. One common approach involves the reaction of butyrolactone with ammonia, which yields this compound under controlled conditions. Another method includes the hydrolysis of 3-hydroxybutyronitrile.

Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of 3-hydroxybutyronitrile. This process is carried out under high pressure and temperature, using a suitable catalyst such as palladium on carbon.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: It can be reduced to form 3-aminobutanamide.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed:

    Oxidation: 3-Hydroxybutanoic acid.

    Reduction: 3-Aminobutanamide.

    Substitution: Various substituted butanamides depending on the reagent used.

Scientific Research Applications

3-Hydroxybutanamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Medicine: Research is ongoing into its potential use in drug development, particularly for its inhibitory effects on certain enzymes.

    Industry: It is used in the production of polymers and other industrial chemicals.

Comparison with Similar Compounds

    3-Aminobutanamide: Similar in structure but contains an amino group instead of a hydroxyl group.

    3-Hydroxybutanoic acid: The oxidized form of 3-hydroxybutanamide.

    Butanamide: The parent compound without the hydroxyl group.

Uniqueness: this compound is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit matrix metalloproteinases sets it apart from other similar compounds, making it a valuable molecule for research and industrial applications.

Properties

IUPAC Name

3-hydroxybutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2/c1-3(6)2-4(5)7/h3,6H,2H2,1H3,(H2,5,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOHIGOIEQKKEPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20332052
Record name 3-hydroxybutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20332052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24311-45-3
Record name 3-hydroxybutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20332052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-hydroxybutanamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the primary metabolic pathways of N,N-Dimethylacetoacetamide (DMAAm), a compound related to 3-Hydroxybutanamide?

A1: Research on male F344 and Wistar-Han rats, and female B6C3F1 mice, reveals that DMAAm undergoes extensive metabolism primarily in the liver. [] The key metabolic transformations involve:

  • N-demethylation: DMAAm can undergo N-demethylation to produce N-monomethylacetoacetamide (MMAAm). []

Q2: Can you describe the synthesis of (R)-4-methylazetidin-2-ones from 1,3-dioxin-4-ones, and how does this compound play a role?

A2: The synthesis involves a multi-step process: []

    Q3: What is known about the structure of bucetin and its relationship to this compound?

    A3: Bucetin, an analgesic and antipyretic drug, is structurally similar to phenacetin. [] While its exact structure isn't detailed in the provided abstract, its designation as rac-N-(4-Ethoxyphenyl)-3-hydroxybutanamide reveals it is a racemic mixture containing the this compound moiety. Further structural insights can be gained from analyzing its crystal structure. []

    Q4: How does the chirality of 4-amino-3-hydroxybutanoic acid (GABOB) influence its incorporation into the brain?

    A4: Research indicates that the (R)-enantiomer of GABOB exhibits preferential incorporation into the brain compared to its racemic counterpart (RS-GABOB) or the (S)-enantiomer. [] Interestingly, di-RS-GABOB-maleate, while containing the less active RS-GABOB, demonstrates enhanced brain penetration compared to RS-GABOB alone. This improved transport is attributed to the pharmacokinetic properties of di-RS-GABOB-maleate, allowing it to cross the blood-brain barrier more effectively. []

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